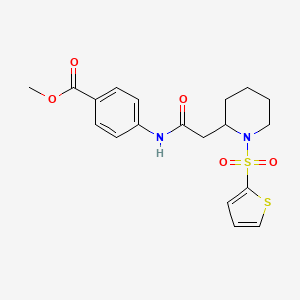![molecular formula C18H16FNO3 B2395376 3-[5-フルオロ-2-(4-メトキシフェニル)-1H-インドール-3-イル]プロパン酸 CAS No. 924220-43-9](/img/structure/B2395376.png)
3-[5-フルオロ-2-(4-メトキシフェニル)-1H-インドール-3-イル]プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is a chemical compound with the CAS Number: 924220-43-9 . It has a molecular weight of 313.33 . The IUPAC name for this compound is 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is 1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The melting point of “3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is between 136-137 degrees Celsius . It is a powder at room temperature .
科学的研究の応用
- 用途: 3-[5-フルオロ-2-(4-メトキシフェニル)-1H-インドール-3-イル]プロパン酸は、がん細胞に対する有望な細胞毒性を示します。 研究者らは、細胞生存率とアポトーシス経路への影響を調査してきました .
- 用途: 科学者らは、この化合物の構造に基づいて、トリプル作用型PPARα、-γ、および-δアゴニストを設計してきました。 これらの分子は、代謝性疾患における治療の可能性を秘めています .
- 用途: 研究者らは、当社の化合物の誘導体である5-(2-フルオロ-4-[11C]メトキシフェニル)-2,2-ジメチルプロパン酸を合成および特性評価し、陽電子放出断層撮影(PET)イメージングアプリケーションに使用しました .
- 用途: 当社の化合物を含む4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、RNAおよびDNAウイルスに対してin vitroで試験されました。 それらの潜在的な抗ウイルス活性は、さらなる探求のための刺激的な道です .
- 用途: 研究者らは、当社の化合物を含むインドールを、選択されたアルカロイドのモイエティとして構築するための革新的な方法を調査しています。 これらの研究は、効率的な合成戦略の開発に貢献しています .
抗がん特性
PPARアゴニスト設計
イメージングのための放射性標識
抗ウイルス活性
複素環式合成法
Safety and Hazards
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exert various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The physical properties of the compound, such as its melting point, boiling point, and density, can be found . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Like other organic compounds, general laboratory safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring operations are conducted in a well-ventilated environment .
生化学分析
Biochemical Properties
Indole derivatives, like 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid, are known to interact with various enzymes, proteins, and other biomolecules . They can bind to these molecules, altering their function and potentially influencing biochemical reactions. The exact nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
The effects of 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid on cells would likely be diverse, given the range of potential interactions with cellular biomolecules . It could influence cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the concentration of the compound and the types of cells involved.
Molecular Mechanism
The molecular mechanism of action for 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The presence of the fluorine atom and the methoxy group could influence the compound’s binding affinity and selectivity for different biomolecules.
特性
IUPAC Name |
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUUZCZMTANOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

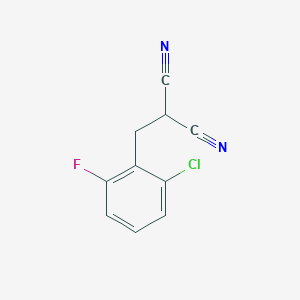
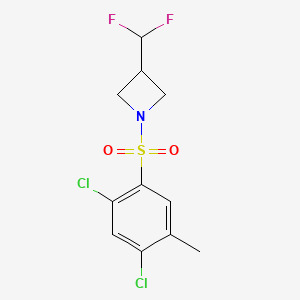
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)
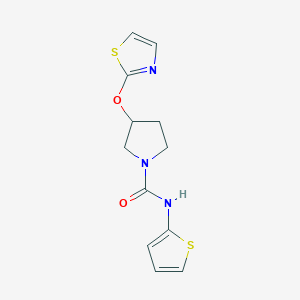
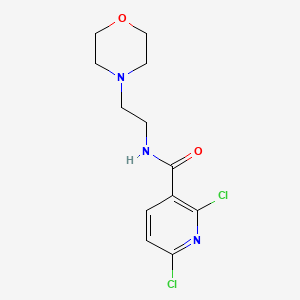
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)
![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)
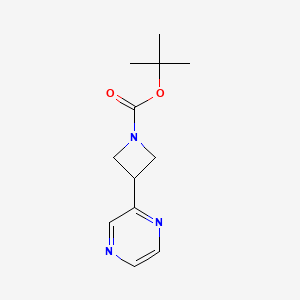

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)
